molecular formula C8H7BrFNO B1526074 4-Bromo-2-fluoro-6-methylbenzamide CAS No. 1242156-51-9

4-Bromo-2-fluoro-6-methylbenzamide

Cat. No. B1526074
M. Wt: 232.05 g/mol
InChI Key: IJOBPZLSYVGZPQ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzamide is a chemical compound with the CAS Number: 1242156-51-9 . It has a molecular weight of 232.05 and is typically stored at room temperature . It is used as an intermediate in the synthesis of MDV 3100 , an androgen-receptor antagonist .


Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves a reaction with potassium carbonate, tricyclohexylphosphine, and tris (dibenzylideneacetone)dipalladium (0) chloroform complex . The reaction mixture is stirred under reflux in an inert (nitrogen) environment for about 24 hours . The reaction mixture is then cooled and treated with 10% aqueous ammonium hydroxide and ethyl acetate .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-methylbenzamide is 1S/C8H7BrFNO/c1-4-2-5 (9)3-6 (10)7 (4)8 (11)12/h2-3H,1H3, (H2,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the molecule .


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methylbenzamide is a solid at room temperature . It has a molecular weight of 232.05 .

Scientific Research Applications

  • Summary of the Application: 4-Bromo-2-fluoro-6-methylbenzamide is used in the synthesis of Enzalutamide, a medication used in the treatment of prostate cancer . Enzalutamide is an androgen receptor inhibitor that acts on different steps in the androgen receptor signaling pathway .
  • Methods of Application or Experimental Procedures: The patent discloses a process for the preparation of Enzalutamide starting from 2-fluoro-4-nitrotoluene . The concentrated residue of Enzalutamide is purified by SiO2 column chromatography using dichloromethane and acetone as mobile phase solvents to yield colorless crystals of Enzalutamide .
  • Results or Outcomes: The process results in the production of Enzalutamide, a medication that has been shown to competitively inhibit androgen binding to androgen receptors and inhibit androgen receptor nuclear translocation and interaction with DNA . A major metabolite, N-desmethyl Enzalutamide, exhibited similar in-vitro activity to Enzalutamide . Enzalutamide decreased proliferation and induced cell death of prostate cancer cells in-vitro, and decreased tumor volume in a mouse prostate cancer xenograft model .
  • Pharmaceutical Chemistry: 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

  • Chemical Synthesis: 4-Bromo-2-fluoro-6-methylbenzamide is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .

  • Biochemistry: N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-6-methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue . This suggests potential applications of 4-Bromo-2-fluoro-6-methylbenzamide in biochemistry or neuroscience, although specific applications were not found.

  • Pharmaceutical Chemistry: 4-Bromo-2-fluoro-N-methylbenzamide is an intermediate in the synthesis of MDV 3100, an androgen-receptor antagonist that blocks androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .

  • Chemical Synthesis: 4-Bromo-2-fluoro-6-methylbenzamide is available for purchase from chemical suppliers, indicating its use in various chemical syntheses .

  • Biochemistry: N-Methylbenzamide, a compound structurally similar to 4-Bromo-2-fluoro-6-methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase), a protein abundant only in brain tissue . This suggests potential applications of 4-Bromo-2-fluoro-6-methylbenzamide in biochemistry or neuroscience, although specific applications were not found.

Safety And Hazards

The safety information for 4-Bromo-2-fluoro-6-methylbenzamide indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .

Relevant Papers One relevant paper is “Synthesis and Characterization of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate” published in the Journal of Chemical Crystallography . The paper describes the synthesis and structure of a novel ortho-fluoroazobenzene .

properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOBPZLSYVGZPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-methylbenzamide

Synthesis routes and methods

Procedure details

4-bromo-2-fluoro-6-methyl benzoic acid (200 g) was dissolved in 1 L of THF and treated portion wise with carbonyldiimidazole (180 g, 1.3 eq). The reaction mixture is stirred at ambient temperature for about 3 hours and then quenched by addition of aqueous ammonium hydroxide (400 ml). The resulting reaction mixture was stirred overnight at ambient temperature and then concentrated under reduced pressure to about 0.5 L volume. The resulting slurry was diluted by adding 1 L of water. The precipitated product was isolated by filtration, washed with water (3×300 ml), dried under vacuum at about 60° C. to obtain 174 g (87% isolated yield) of product.
Quantity
200 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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